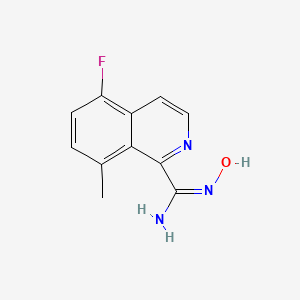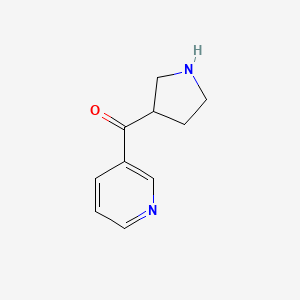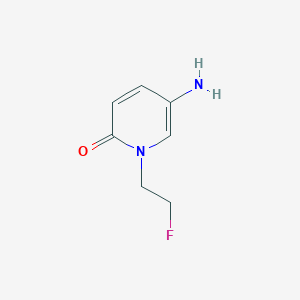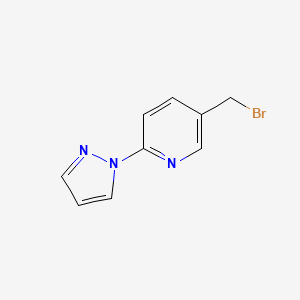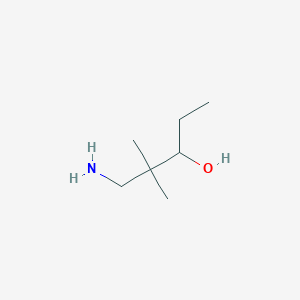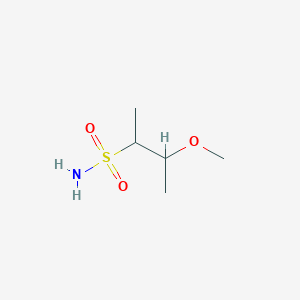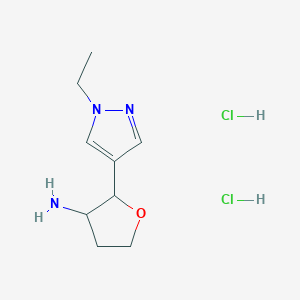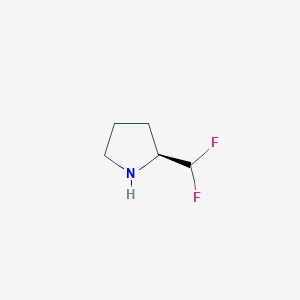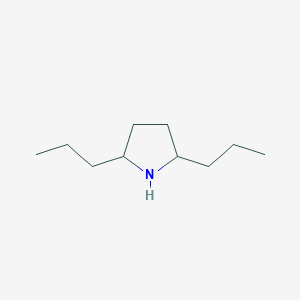![molecular formula C7H4BrClO4S2 B13165583 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Méthodes De Préparation
The synthesis of 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid typically involves multiple steps. One common synthetic route includes the bromination of thiophene followed by the introduction of a chlorosulfonyl group. The final step involves the addition of a prop-2-enoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine or chlorosulfonyl groups to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is known to react with nucleophiles, which can lead to the inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiophene derivatives such as:
- 3-(4-Bromo-5-chlorothiophen-2-yl)prop-2-enoic acid
- 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid
- 3-(4-Bromo-5-nitrothiophen-2-yl)prop-2-enoic acid Compared to these compounds, 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C7H4BrClO4S2 |
|---|---|
Poids moléculaire |
331.6 g/mol |
Nom IUPAC |
(E)-3-(4-bromo-5-chlorosulfonylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H4BrClO4S2/c8-5-3-4(1-2-6(10)11)14-7(5)15(9,12)13/h1-3H,(H,10,11)/b2-1+ |
Clé InChI |
LYRLYWXHYMEDQN-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(SC(=C1Br)S(=O)(=O)Cl)/C=C/C(=O)O |
SMILES canonique |
C1=C(SC(=C1Br)S(=O)(=O)Cl)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



